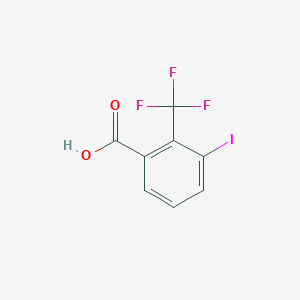
3-Iodo-2-(trifluoromethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-2-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4F3IO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 2 on the benzene ring are replaced by iodine and trifluoromethyl groups, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2-(trifluoromethyl)benzoic acid typically involves the iodination of 2-(trifluoromethyl)benzoic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at a controlled temperature to ensure the selective iodination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Iodo-2-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Oxidation and Reduction: The trifluoromethyl group can participate in oxidation-reduction reactions, although these are less common due to the stability of the trifluoromethyl group.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions like the Suzuki-Miyaura coupling.
Oxidizing Agents: Such as nitric acid or hydrogen peroxide for iodination.
Acid Catalysts: For esterification reactions.
Major Products
Coupling Products: Formed from reactions like the Suzuki-Miyaura coupling.
Esters: Formed from esterification reactions.
Aplicaciones Científicas De Investigación
3-Iodo-2-(trifluoromethyl)benzoic acid has several applications in scientific research:
Biology: Potential use in the development of biologically active compounds, including pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Iodo-2-(trifluoromethyl)benzoic acid in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the trifluoromethyl group. This makes the ring more susceptible to nucleophilic attack, facilitating substitution reactions. The iodine atom can act as a leaving group, allowing for the formation of new bonds with other nucleophiles. In biological systems, the trifluoromethyl group can enhance the lipophilicity and metabolic stability of molecules, potentially improving their pharmacokinetic properties .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Iodo-3-(trifluoromethyl)benzoic acid
- 3-(Trifluoromethyl)benzoic acid
- 2-(Trifluoromethyl)benzoic acid
Uniqueness
3-Iodo-2-(trifluoromethyl)benzoic acid is unique due to the presence of both iodine and trifluoromethyl groups on the benzene ring. This combination of substituents imparts distinct chemical reactivity and physical properties, making it valuable in specific synthetic applications and research contexts .
Propiedades
Fórmula molecular |
C8H4F3IO2 |
|---|---|
Peso molecular |
316.02 g/mol |
Nombre IUPAC |
3-iodo-2-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H4F3IO2/c9-8(10,11)6-4(7(13)14)2-1-3-5(6)12/h1-3H,(H,13,14) |
Clave InChI |
TWXXVJMRPDGPOM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)I)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2S,4S,8R)-1-(3,5-bis(trifluoromethyl)benzyl)-2-((R)-hydroxy(6-methoxyquinolin-4-yl)methyl)-8-vinyl-1-azoniabicyclo[2.2.2]octanebromide](/img/structure/B13027863.png)
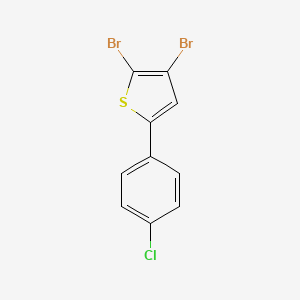
![2-chloro-N-methoxy-N-methyl-5-[(2S,3S,4R,5R,6R)-3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl]benzamide](/img/structure/B13027867.png)

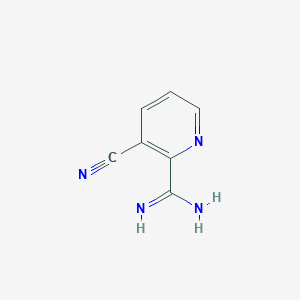
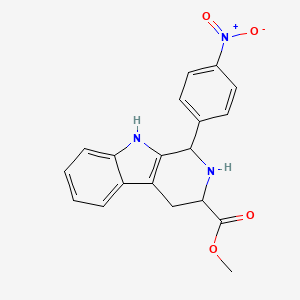
![4,4,5,5-Tetramethyl-2-[(4-nitrophenyl)methyl]-1,3,2-dioxaborolane](/img/structure/B13027894.png)

![(1S,2S,4R)-7,7-dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13027908.png)
![6,6'-(2-(3-Hydroxyphenyl)-2-oxoethane-1,1-diyl)bis(3-amino-5H-imidazo[2,1-c][1,2,4]triazol-5-one)](/img/structure/B13027911.png)
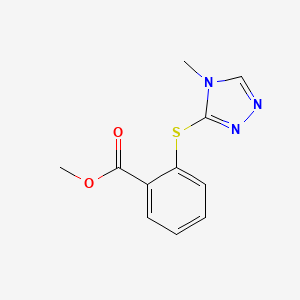
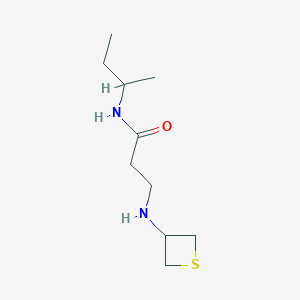
![1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B13027933.png)
![Methyl 4-amino-3-methylthieno[3,2-c]pyridine-7-carboxylate](/img/structure/B13027942.png)
